3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoic acid
Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds that have been used as building blocks in the synthesis of various heterocyclic compounds . Pyrazoles are known for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A three-component synthesis method has been reported for similar compounds .Molecular Structure Analysis
The pyrazole moiety is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . In the case of this specific compound, additional functional groups are attached to the pyrazole ring, including an ethyl group, a methyl group, a carbonyl group, an amino group, and a benzoic acid group.Chemical Reactions Analysis
Pyrazole derivatives have been used as reagents in a wide variety of chemical reactions. They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, have been reported. It is a white to cream or pale yellow crystalline powder with a melting point of 136.0-145.0°C . It is highly soluble in DMSO but insoluble in water .Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety precautions for handling organic compounds should be followed. This includes wearing protective gloves and eyewear, avoiding prolonged or frequent contact with the compound, and avoiding inhalation of its dust or solution .
Properties
IUPAC Name |
3-[(1-ethyl-3-methylpyrazole-4-carbonyl)amino]-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-18-8-12(10(3)17-18)14(19)16-13-7-11(15(20)21)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDGANHXLOQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=C(C=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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